![molecular formula C15H25NO3 B1449202 Tert-butyl 2-(2-oxocyclohexyl)pyrrolidine-1-carboxylate CAS No. 1525871-77-5](/img/structure/B1449202.png)
Tert-butyl 2-(2-oxocyclohexyl)pyrrolidine-1-carboxylate
Overview
Description
Tert-butyl 2-(2-oxocyclohexyl)pyrrolidine-1-carboxylate is a chemical compound with the CAS Number: 1525871-77-5 . It has a molecular weight of 267.37 . The compound is typically stored at room temperature and is in the form of an oil .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, Tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was synthesized using iso-butoxycarbonyl chloride (i-BuOCOCl) via the mixed anhydride method . The product was characterized spectroscopically and confirmed by X-ray diffraction studies .Molecular Structure Analysis
The InChI code for Tert-butyl 2-(2-oxocyclohexyl)pyrrolidine-1-carboxylate is 1S/C15H25NO3/c1-15(2,3)19-14(18)16-10-6-8-12(16)11-7-4-5-9-13(11)17/h11-12H,4-10H2,1-3H3 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving Tert-butyl 2-(2-oxocyclohexyl)pyrrolidine-1-carboxylate are not available in the search results, similar compounds have been used in various synthetic transformations . For example, thiol esters have been used for the synthesis of ketones, aldehydes, and hydroxymethyl moieties .Physical And Chemical Properties Analysis
Tert-butyl 2-(2-oxocyclohexyl)pyrrolidine-1-carboxylate is an oil at room temperature . It has a molecular weight of 267.37 . More specific physical and chemical properties are not available in the search results.Scientific Research Applications
Organic Synthesis Intermediates
This compound serves as an intermediate in the synthesis of complex organic molecules. Its structure allows for modifications that can lead to the creation of new compounds with potential pharmacological activities. For example, it can be used to synthesize derivatives that exhibit antibacterial or antifungal properties .
Drug Discovery
The compound’s structure is similar to that of piperidine-based drugs, which are known for their wide range of biological activities. Researchers could use it as a starting point for the synthesis of new drugs with potential antidepressant, antihistamine, or antiparasitic effects .
Safety and Hazards
properties
IUPAC Name |
tert-butyl 2-(2-oxocyclohexyl)pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3/c1-15(2,3)19-14(18)16-10-6-8-12(16)11-7-4-5-9-13(11)17/h11-12H,4-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZHNMCWDNZXHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2CCCCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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